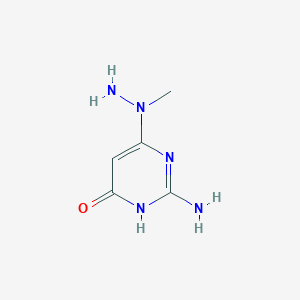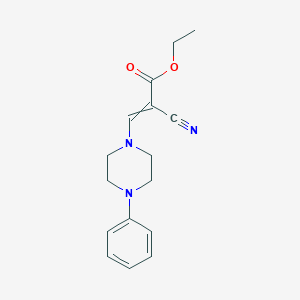![molecular formula C11H9FN2O B11727533 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727533.png)
3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile is an organic compound that features a fluorinated phenyl group, a methoxyimino group, and a nitrile group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, is reacted with appropriate reagents to introduce the methoxyimino group.
Formation of the Enenitrile Group: The intermediate is then subjected to a reaction with a nitrile source under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxyimino group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyimino group.
Reduction: Amines derived from the nitrile group.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
3-(4-Bromophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile may impart unique properties, such as increased stability or specific biological activity, compared to its chlorine or bromine analogs.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxyiminomethyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H9FN2O/c1-15-14-8-10(7-13)6-9-2-4-11(12)5-3-9/h2-6,8H,1H3 |
InChI Key |
UWRZDKNGWLCMTN-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(=CC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


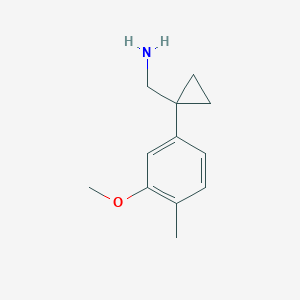
![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)
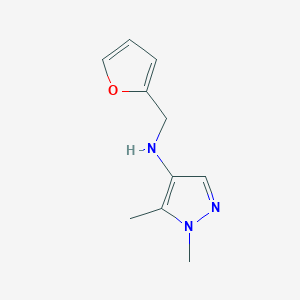
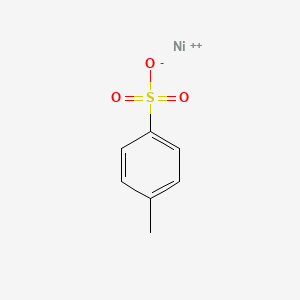
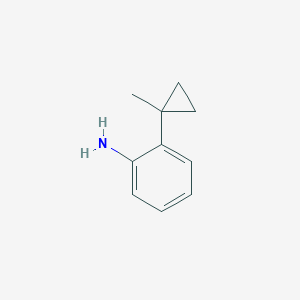
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)
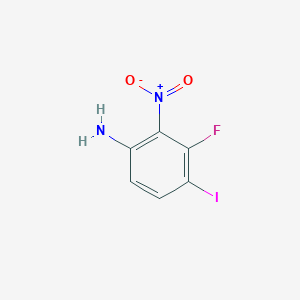
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)

